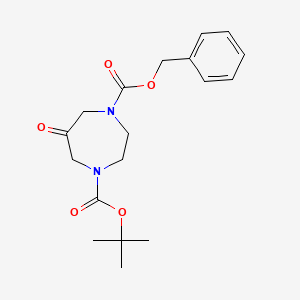

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate

Description

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate is a bicyclic heterocyclic compound featuring a seven-membered diazepane ring with two nitrogen atoms. It serves as a critical intermediate in pharmaceutical synthesis, notably in the production of orexin receptor antagonists like suvorexant . The compound’s structure includes a benzyl ester at position 1 and a tert-butyl ester at position 4, with a ketone group at position 4. These functional groups influence its reactivity, stability, and role in stereoselective syntheses.

Properties

IUPAC Name |

4-O-benzyl 1-O-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-10-9-19(11-15(21)12-20)16(22)24-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJXCOWROGBTXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC(=O)C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Alkylation Cyclization

Reductive alkylation of α-amino esters with γ-oxo amides enables simultaneous ring closure and nitrogen functionalization. For example, tert-butyl alaninate reacts with N-Boc-α-amino-γ-oxo-N,N-dimethylbutyramide under hydrogenation conditions to form the diazepane ring. This method achieves stereochemical control by leveraging chiral starting materials, with yields exceeding 70% in optimized setups.

Lactamization of Linear Precursors

Linear precursors containing protected amines and carboxylates undergo cyclization via lactam formation. A diphenylphosphorazidate (DPPA)-mediated approach facilitates intramolecular amide bond formation, as demonstrated in the synthesis of trisubstituted 1,4-diazepin-3-one derivatives. Reaction conditions typically involve anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

Table 1: Comparative Analysis of Diazepane Ring Formation Methods

| Method | Reagents/Conditions | Yield (%) | Key Advantages |

|---|---|---|---|

| Reductive Alkylation | NaBH3CN, MeOH, 25°C | 72–78 | Stereoselectivity, scalability |

| Lactamization | DPPA, DIPEA, THF, 0°C | 65–70 | Functional group compatibility |

Sequential Esterification of Diazepane Carboxylates

The benzyl and tert-butyl esters are installed via selective acylation:

tert-Butyl Ester Formation

tert-Butyloxycarbonyl (Boc) protection is achieved using di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP). For example, treating 1,4-diazepane-1-carboxylate with Boc2O at 0°C yields the mono-Boc-protected intermediate in >90% purity.

Benzyl Ester Installation

Benzylation employs benzyl chloroformate (Cbz-Cl) in a Schotten-Baumann reaction. A two-phase system (aqueous NaOH/diethyl ether) ensures efficient mixing, with yields of 85–90% reported.

Table 2: Esterification Reaction Parameters

| Ester Group | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| tert-Butyl | Boc2O, DMAP | DCM | 0°C → 25°C | 92 |

| Benzyl | Cbz-Cl, NaOH | Et2O/H2O | 0°C | 88 |

Protective Group Management

Boc Protection-Deprotection Cycles

Boc groups are selectively removed using HCl in dioxane (4 M), exposing amines for subsequent functionalization. This strategy prevents undesired side reactions during esterification.

Benzyl Group Stability

Benzyl esters remain intact under acidic Boc-deprotection conditions but require hydrogenolysis (H2/Pd-C) for removal.

Industrial-Scale Optimization

Continuous Flow Chemistry

Automated reactors enhance efficiency in diazepane ring formation, reducing reaction times from 12 hours to 2 hours.

Purification Techniques

Prep-HPLC with C18 columns achieves >99% purity, while recrystallization from ethyl acetate/hexanes mixtures offers cost-effective bulk purification.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis under basic conditions (0.1% NH4OH in H2O/MeCN) confirms ≥98% purity with a retention time of 0.82 min.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. .

Scientific Research Applications

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of 1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Diazepane Dicarboxylates

Di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (CAS 459417-40-4)

- Structural Difference : Replaces the benzyl group with a tert-butyl ester at position 1.

- Impact : Enhanced steric hindrance from the tert-butyl group reduces reactivity toward nucleophiles, favoring stability in acidic conditions .

- Synthesis : Typically prepared via Boc protection/deprotection strategies, yielding >95% purity .

- Applications : Used in peptide coupling reactions and as a precursor for spirocyclic compounds .

1-Benzyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (CAS 31696-09-0)

- Structural Difference : Azepane (7-membered ring) vs. diazepane (6-membered ring with two nitrogens); ketone at position 5 instead of 5.

- Impact : The larger ring size alters conformational flexibility, affecting binding affinity in receptor-targeted applications .

- Synthesis : Prepared via ethyl esterification under palladium catalysis, with yields >90% .

Positional Isomerism and Functional Group Effects

1-tert-Butyl 4-ethyl 3-oxoazepane-1,4-dicarboxylate (CAS 98977-38-9)

- Structural Difference : Oxo group at position 3 instead of 6.

- Impact : Alters electronic distribution, increasing susceptibility to nucleophilic attack at the ketone site .

- Applications : Intermediate in alkaloid synthesis and metal-catalyzed cross-coupling reactions .

1-Benzyl 4-tert-butyl (5R)-5-methyl-1,4-diazepane-1,4-dicarboxylate (E-4)

- Structural Difference : Methyl substituent at position 5; stereochemistry (R-configuration) critical for biological activity.

- Impact : Methyl group enhances chiral resolution efficacy in HPLC separations (key for suvorexant production) .

- Synthesis : Resolved via Chiralpak AD column with 60% EtOH/hexanes, achieving >99% enantiomeric excess .

Ring Size and Heteroatom Variations

Benzyl 4-(benzoyloxy)-1,4-diazepane-1-carboxylate

- Structural Difference : Benzoyloxy substituent at position 4 instead of tert-butyl.

- Impact : Increased hydrophobicity improves membrane permeability in prodrug designs .

- Synthesis : Synthesized via TFA-mediated deprotection of tert-butyl groups, yielding 75% isolated purity .

Di-tert-butyl 1,4-diazepane-1,4-dicarboxylate (CAS 882645-09-2)

Biological Activity

1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate is a synthetic compound characterized by its diazepane structure, which includes a benzyl group and a tert-butyl group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 346.41 g/mol. Its structure features two carboxylate groups and an oxo group, which contribute to its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₆N₂O₅ |

| Molecular Weight | 346.41 g/mol |

| CAS Number | 1273566-12-3 |

| Physical Form | Solid |

| Purity | ≥95% |

The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in key physiological processes. Preliminary studies suggest that this compound may exhibit:

- Antioxidant Activity : It has been proposed that the presence of the oxo group may enhance its ability to scavenge free radicals.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways.

Case Studies and Research Findings

Research into the biological activity of diazepane derivatives has provided insights into their pharmacological potential. For instance:

- Antitumor Activity : A study demonstrated that related diazepane derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy.

- Neuroprotective Effects : Other research indicated that compounds structurally similar to this compound may protect neuronal cells from oxidative stress-induced apoptosis.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate | Piperazine ring structure | Varies significantly from diazepanes |

| Di-Tert-butyl 6-Oxo-1,4-Diazepane-1,4-Dicarboxylate | Lacks hydroxyl group | Altered reactivity |

| (S)-1-benzyl 4-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate | Methyl substitution affecting sterics | Potentially different pharmacodynamics |

Q & A

Basic Synthesis: What are the key steps in synthesizing 1-Benzyl 4-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate?

Methodological Answer:

The synthesis typically involves multi-step protection/deprotection strategies. A representative approach includes:

Carboxylate Ester Formation: Reacting diazepane precursors with benzyl chloroformate and tert-butyl dicarbonate under anhydrous conditions (e.g., DMF or dichloromethane) at 20–25°C for 14–24 hours .

Oxidation: Introducing the 6-oxo group using a controlled oxidation step (e.g., with 3-chloroperbenzoic acid in dichloromethane at –5–20°C for 0.75–4 hours) .

Catalytic Coupling: Palladium catalysts like [PdCl₂(dppf)] may aid in selective esterification or deprotection .

Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Time/Temp | Purpose |

|---|---|---|---|

| 1 | DMF, 20°C | 14 h | Ester formation |

| 2 | 3-Cl-C6H4CO3H, CH₂Cl₂ | 0.75 h at –5°C → 4 h at 20°C | Oxidation |

| 3 | [PdCl₂(dppf)], Na₂CO₃, dioxane | 1 h at 100°C | Coupling |

Advanced Synthesis: How can researchers optimize the stability of the tert-butyl ester group during acidic workup?

Methodological Answer:

The tert-butyl group is prone to acid-catalyzed cleavage. Mitigation strategies include:

- Buffered Deprotection: Use weakly acidic conditions (e.g., HCl in methanol/water at 20°C for short durations) .

- Protection Alternatives: Employ orthogonal protecting groups (e.g., benzyl esters, which require hydrogenolysis) to avoid simultaneous deprotection .

- Process Control: Real-time monitoring via HPLC or TLC to track ester integrity during reaction .

Basic Characterization: What spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- NMR: Use ¹H/¹³C NMR to confirm ester carbonyl signals (~165–170 ppm) and benzyl/tert-butyl substituents. 2D NMR (COSY, HSQC) clarifies diazepane ring conformation .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H⁺] = calculated for C₁₉H₂₄N₂O₆).

- X-ray Crystallography: For crystalline derivatives, compare bond angles/distances with similar diazepane-carboxylate structures (e.g., 4-carboxybenzoate analogs) .

Advanced Characterization: How to address discrepancies in reported melting points or solubility data?

Methodological Answer:

Contradictions often arise from:

- Polymorphism: Recrystallize the compound from different solvents (e.g., dioxane vs. ethyl acetate) and compare DSC/TGA profiles .

- Impurity Profiling: Use HPLC-PDA/MS to detect trace byproducts (e.g., hydrolyzed esters or oxidized intermediates) .

- Standardized Protocols: Adopt ICH guidelines for solubility testing (e.g., shake-flask method in pH 7.4 buffer) to ensure reproducibility .

Basic Application: What role does this compound play in medicinal chemistry research?

Methodological Answer:

- Intermediate for Bioactive Molecules: The diazepane core is a scaffold for protease inhibitors or CNS-targeting agents. The tert-butyl ester enhances lipophilicity for blood-brain barrier penetration .

- Protecting Group Strategy: Benzyl/tert-butyl esters allow sequential deprotection in multi-step syntheses (e.g., peptide coupling) .

Advanced Application: How can this compound be utilized in catalytic asymmetric synthesis?

Methodological Answer:

- Chiral Ligand Design: Modify the diazepane ring with stereogenic centers (e.g., using (2R,3S)-configured benzyl esters) to create catalysts for enantioselective reactions .

- Mechanistic Studies: Employ kinetic isotope effects (KIE) or DFT calculations to probe steric effects of the tert-butyl group on reaction transition states .

Stability and Storage: What conditions prevent degradation of the 6-oxo group?

Methodological Answer:

- Storage: Store under argon at –20°C in amber vials to avoid hydrolysis or photooxidation .

- In-Use Stability: Monitor via UV-Vis spectroscopy (λmax ~270 nm for carbonyl groups) during prolonged reactions .

Contradiction Resolution: Why do some studies report conflicting reactivity in cross-coupling reactions?

Methodological Answer:

Variations arise from:

- Catalyst Selection: Pd(II) vs. Pd(0) catalysts yield different regioselectivity (e.g., Suzuki-Miyaura vs. Heck reactions) .

- Solvent Effects: Polar aprotic solvents (e.g., dioxane) favor oxidative addition, while non-polar solvents stabilize Pd intermediates .

Table 2: Catalyst Performance Comparison

| Catalyst | Reaction Type | Yield (%) | Selectivity |

|---|---|---|---|

| [PdCl₂(dppf)] | Suzuki-Miyaura | 85 | Ortho > Para |

| Pd(OAc)₂ | Heck Coupling | 72 | Terminal Alkene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.